molecular formula C130H206N42O38S7 B143525 Ac-Amp2 CAS No. 139632-18-1

Ac-Amp2

Cat. No.: B143525
CAS No.: 139632-18-1
M. Wt: 3189.8 g/mol
InChI Key: ITHKJJXVJPIWJC-QPFAUEQKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMP2 protein, derived from the seeds of Amaranthus caudatus, is a type of antimicrobial peptide. These peptides are short polypeptide molecules produced by multicellular organisms and play a crucial role in host defense and microbiome preservation. AMP2 protein is known for its strong antimicrobial properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The AMP2 protein can be synthesized using recombinant DNA technology. This involves isolating the gene encoding the AMP2 protein from Amaranthus caudatus and inserting it into a suitable expression vector. The vector is then introduced into a host organism, such as Escherichia coli, which produces the AMP2 protein. The protein is subsequently purified using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography .

Industrial Production Methods

Industrial production of AMP2 protein follows similar principles but on a larger scale. Large bioreactors are used to culture the host organisms, and the protein is extracted and purified using industrial-scale chromatography systems. This method ensures a consistent and high-yield production of AMP2 protein .

Chemical Reactions Analysis

Types of Reactions

AMP2 protein primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, breaking down the peptide bonds. Oxidation reactions can modify the amino acid residues, particularly those containing sulfur, such as cysteine .

Common Reagents and Conditions

Major Products

The major products of these reactions include smaller peptide fragments from hydrolysis and oxidized amino acids from oxidation reactions .

Scientific Research Applications

AMP2 protein has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Studied for its role in plant defense mechanisms and its antimicrobial properties.

    Medicine: Investigated for potential use as an antimicrobial agent in treating infections.

Mechanism of Action

AMP2 protein exerts its antimicrobial effects by interacting with the cell membranes of pathogens. The cationic nature of the peptide allows it to bind to the negatively charged cell membranes, leading to membrane disruption and cell lysis. This mechanism is common among antimicrobial peptides and is crucial for their effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AMP2 protein is unique due to its specific amino acid sequence and its origin from Amaranthus caudatus.

Properties

CAS No.

139632-18-1

Molecular Formula

C130H206N42O38S7

Molecular Weight

3189.8 g/mol

IUPAC Name

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C130H206N42O38S7/c1-66(2)103(135)123(205)150-56-98(181)154-78(36-38-102(185)186)113(195)167-90(64-215)120(202)170-104(67(3)4)124(206)160-75(22-13-42-142-128(136)137)107(189)146-52-96(179)153-76(23-14-43-143-129(138)139)111(193)169-91(65-216)125(207)172-46-17-26-93(172)122(204)164-85(58-173)109(191)148-53-97(180)155-80(39-47-217-5)115(197)166-89(63-214)119(201)168-88(62-213)118(200)163-86(59-174)117(199)158-79(35-37-94(134)177)114(196)161-82(48-68-18-7-6-8-19-68)108(190)147-55-100(183)157-83(49-69-27-31-71(175)32-28-69)116(198)165-87(61-212)110(192)149-54-95(178)152-74(20-9-11-40-131)106(188)151-57-101(184)171-45-16-25-92(171)121(203)159-77(21-10-12-41-132)112(194)162-84(50-70-29-33-72(176)34-30-70)127(209)210-126(208)81(24-15-44-144-130(140)141)156-99(182)51-145-105(187)73(133)60-211/h6-8,18-19,27-34,66-67,73-93,103-104,173-176,211-216H,9-17,20-26,35-65,131-133,135H2,1-5H3,(H2,134,177)(H,145,187)(H,146,189)(H,147,190)(H,148,191)(H,149,192)(H,150,205)(H,151,188)(H,152,178)(H,153,179)(H,154,181)(H,155,180)(H,156,182)(H,157,183)(H,158,199)(H,159,203)(H,160,206)(H,161,196)(H,162,194)(H,163,200)(H,164,204)(H,165,198)(H,166,197)(H,167,195)(H,168,201)(H,169,193)(H,170,202)(H,185,186)(H4,136,137,142)(H4,138,139,143)(H4,140,141,144)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,103-,104-/m0/s1

InChI Key

ITHKJJXVJPIWJC-QPFAUEQKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)N)N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N

139632-18-1

Synonyms

AMP2 protein, Amaranthus caudatus
antimicrobial peptide 2, Amaranthus caudatus

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.